6-(Trifluoromethyl)-1H-indole-5-carboxylicacid
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Overview
Description
6-(Trifluoromethyl)-1H-indole-5-carboxylic acid is a compound that combines the indole structure with a trifluoromethyl group and a carboxylic acid group. Indole derivatives are widely recognized for their biological activities and are commonly found in natural products and pharmaceuticals. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and bioavailability, making it a valuable entity in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its environmental friendliness and cost-effectiveness.
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques, which allow for the efficient and scalable synthesis of trifluoromethylated compounds. These methods utilize readily available organic precursors and fluorine sources like cesium fluoride, facilitating the rapid generation of trifluoromethyl-containing molecules .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be introduced through oxidative processes.
Reduction: Reduction reactions can modify the indole core or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation: CF3SO2Na is commonly used for introducing the trifluoromethyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halides and organometallic compounds are often employed.
Major Products: The major products formed from these reactions include various trifluoromethylated indole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-(Trifluoromethyl)-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s bioactive properties make it useful in studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological receptors, increasing its efficacy and stability. The compound can inhibit or activate various enzymes and proteins, leading to desired therapeutic effects .
Comparison with Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Sorafenib: An anticancer drug with a trifluoromethyl group.
Uniqueness: 6-(Trifluoromethyl)-1H-indole-5-carboxylic acid is unique due to its specific combination of the indole core, trifluoromethyl group, and carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H6F3NO2 |
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Molecular Weight |
229.15 g/mol |
IUPAC Name |
6-(trifluoromethyl)-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)7-4-8-5(1-2-14-8)3-6(7)9(15)16/h1-4,14H,(H,15,16) |
InChI Key |
PYLJSRYDIKDCSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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